

Efficacy of Lanostane Derivatives as Enzyme Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *Lanostane*

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This guide provides a comparative analysis of the efficacy of various **lanostane** derivatives as inhibitors of a range of clinically relevant enzymes. The data presented herein is collated from recent studies to facilitate an objective evaluation of their potential as therapeutic agents.

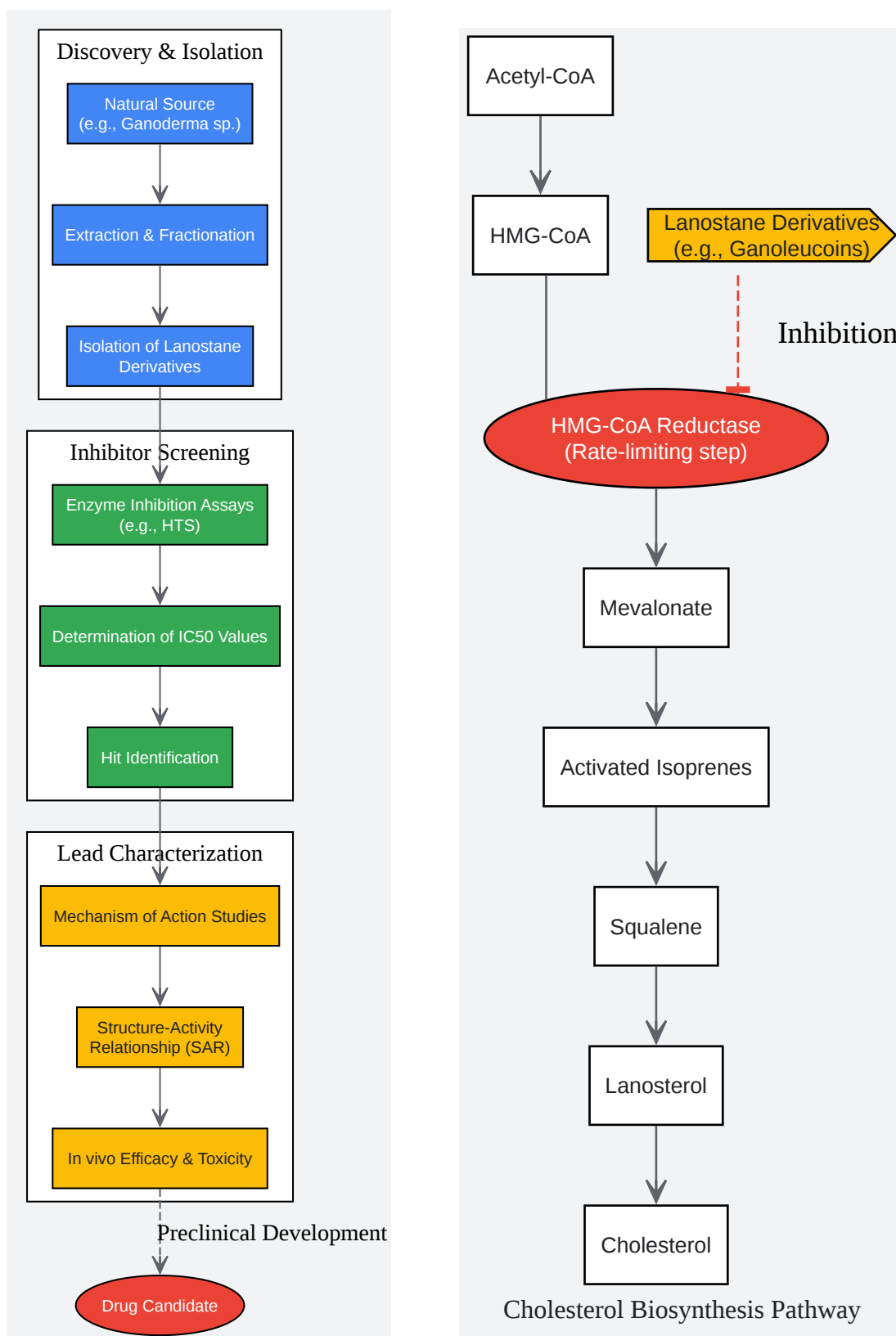
Comparative Efficacy of Lanostane Derivatives

The inhibitory activities of selected **lanostane** derivatives against various enzymes are summarized below. The data, presented as IC₅₀ values, highlight the diverse potential of this class of triterpenoids.

Lanostane Derivative Class/Name	Enzyme Target	IC50 (μM)	Source Organism/Method
Synthetic Lanostane Derivatives	DNA Topoisomerase II	1.86 - 149.97	Synthesis from 3-oxolanost-9(11)-en-24S,25-diol isolated from <i>Pinus luchuensis</i> [1]
Methyl Ganoderate A	Fatty Acid Amide Hydrolase (FAAH)	Displayed 61% inhibition at 100 μM	<i>Ganoderma lucidum</i> [2]
Lanostane Triterpenes (18 compounds)	Acetylcholinesterase	9.40 - 31.03	<i>Ganoderma lucidum</i> [3]
Ganoleucoins A–P & known triterpenes	HMG-CoA Reductase	Stronger inhibition than atorvastatin (qualitative)	<i>Ganoderma leucocontextum</i> [4]
Ganoleucoins M, N, and P	α-Glucosidase	13.6, 2.5, and 5.9 respectively	<i>Ganoderma leucocontextum</i> [4]
Lanosta-7,9(11),24-trien-3β,15α,22β-triacetoxy-26-oic acid	Nitric Oxide (NO) Production	0.6 ± 0.1	<i>Ganoderma sinense</i> [5]
Various Lanostane Triterpenoids	Nitric Oxide (NO) Production	3.65 ± 0.41 - 28.04 ± 2.81	<i>Ganoderma curtisii</i> [6]

Key Signaling Pathways and Experimental Workflow

To provide a broader context, the following diagrams illustrate a key signaling pathway targeted by **lanostane** derivatives and a generalized workflow for inhibitor screening.



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